Cas no 1806173-35-2 (Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate)

Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate is a fluorinated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of difluoromethyl, iodo, and trifluoromethoxy substituents enhances its reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The ester group further increases its versatility for derivatization. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its electron-withdrawing properties and stability under various reaction conditions. Its well-defined structure ensures consistent performance in synthetic applications, making it a reliable choice for researchers seeking precise modifications in complex molecular frameworks.
Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate structure
1806173-35-2 structure
Product Name:Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate
CAS No:1806173-35-2
MF:C10H7F5INO3
MW:411.063972711563
CID:4838349
Update Time:2025-05-19

Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate
    • Inchi: 1S/C10H7F5INO3/c1-19-7(18)2-4-5(16)3-6(20-10(13,14)15)17-8(4)9(11)12/h3,9H,2H2,1H3
    • InChI Key: VWYMPEOYLRRPGN-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C(F)F)C=1CC(=O)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 341
  • XLogP3: 3.5
  • Topological Polar Surface Area: 48.4

Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029088041-1g
Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate
1806173-35-2 97%
1g
$1,564.50 2022-03-31

Additional information on Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate

Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806173-35-2): A Comprehensive Overview

Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806173-35-2) is a highly specialized fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are increasingly sought after due to their unique electronic properties and bioactivity. The presence of multiple fluorine atoms and an iodine substituent makes it a valuable intermediate in modern synthetic chemistry.

The molecular structure of Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate features a pyridine core with strategically placed functional groups that enhance its reactivity. The difluoromethyl group at the 2-position, the iodo substituent at the 4-position, and the trifluoromethoxy group at the 6-position contribute to its distinct chemical behavior. The acetate ester moiety at the 3-position further increases its versatility in synthetic transformations.

Recent trends in pharmaceutical research highlight the growing demand for fluorinated pyridine derivatives like CAS 1806173-35-2. These compounds are particularly valuable in the development of new drug candidates, especially in areas such as central nervous system (CNS) therapeutics and anti-inflammatory agents. The compound's ability to modulate biological targets makes it a focus of ongoing research in medicinal chemistry.

In agrochemical applications, Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate serves as a key intermediate for the synthesis of novel pesticides and herbicides. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of agrochemicals, making them more effective in field applications. Researchers are particularly interested in its potential for creating next-generation crop protection agents with improved environmental profiles.

The synthetic accessibility of CAS 1806173-35-2 has made it a popular choice among chemists working on structure-activity relationship (SAR) studies. Its well-defined reactivity patterns allow for efficient derivatization, enabling the rapid exploration of chemical space around the pyridine core. This characteristic is particularly valuable in high-throughput screening programs and fragment-based drug discovery.

From a commercial perspective, the market for fluorinated heterocycles like Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate has shown steady growth. Pharmaceutical companies and contract research organizations are increasingly sourcing such specialized building blocks to accelerate their drug discovery pipelines. The compound's CAS number 1806173-35-2 has become an important identifier in chemical procurement databases.

Recent advancements in green chemistry have also impacted the production and application of this compound. Researchers are developing more sustainable methods for introducing difluoromethyl and trifluoromethoxy groups into aromatic systems, potentially reducing the environmental footprint of compounds like CAS 1806173-35-2. These developments align with the growing emphasis on sustainable pharmaceutical manufacturing.

The analytical characterization of Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. These methods are essential for quality control and structural verification, especially given the compound's complex substitution pattern.

Looking to the future, CAS 1806173-35-2 is expected to maintain its importance in chemical research. The ongoing exploration of fluorine-containing pharmaceuticals and the continuous need for novel agrochemical intermediates ensure sustained interest in this compound. Its unique combination of substituents makes it particularly valuable for addressing current challenges in drug discovery and crop science.

For researchers working with Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard conditions, it should be stored in a cool, dry environment protected from light. These precautions help preserve the integrity of both the iodo and ester functionalities.

The patent landscape surrounding fluorinated pyridine derivatives continues to expand, with several recent applications mentioning compounds structurally related to CAS 1806173-35-2. This intellectual property activity reflects the commercial potential of such molecules in developing proprietary pharmaceutical and agrochemical products.

In conclusion, Methyl 2-(difluoromethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-acetate represents an important building block in modern chemical research. Its unique structural features and versatile reactivity make it valuable across multiple disciplines, from medicinal chemistry to material science. As research into fluorine-containing compounds advances, the significance of specialized intermediates like CAS 1806173-35-2 is likely to grow further.

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